molecular formula C5H13Br2N B2674231 1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide CAS No. 2377031-80-4

1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide

Cat. No.: B2674231
CAS No.: 2377031-80-4
M. Wt: 246.974
InChI Key: BULOTJVAOCWALU-UHFFFAOYSA-N
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Description

“1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide” is a chemical compound with the CAS number 5845-30-7 . It is also known by other names such as “3-bromo-N,N-dimethylpropan-1-amine hydrobromide” and “(3-bromopropyl)-dimethylamine hydrobromide” among others . The compound has a molecular weight of 246.97 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12BrN.BrH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H . This indicates that the compound consists of a bromopropyl group attached to a dimethylamine group, along with an additional hydrobromide ion .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Test Purchase, Identification, and Synthesis

One study focused on the test purchase, identification, and synthesis of a related compound, 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), employing a range of analytical techniques. This substance, a cathinone analogue, was synthesized through the Delépine reaction, highlighting its potential psychoactive effects and the analytical methods suitable for its identification (Power et al., 2015).

Carbon Monoxide Source in Aminocarbonylations

Another application involves dimethylformamide (DMF) as an efficient carbon monoxide and dimethylamine source in the palladium-catalyzed aminocarbonylation of aryl bromides. This method demonstrates the utility of DMF in synthesizing dimethylamide and other aryl amides under specific conditions, offering a convenient alternative to traditional carbonylation methods (Wan et al., 2002).

CO2 Capture by Task-Specific Ionic Liquid

In environmental science, a task-specific ionic liquid incorporating an appended amine group has shown the ability to reversibly capture CO2, demonstrating its potential as an efficient and reusable material for carbon capture applications. This ionic liquid compares favorably with commercial amine sequestering agents in efficiency, without requiring water or being volatile (Bates et al., 2002).

Task-Specific Basic Ionic Liquid Immobilized on Mesoporous Silicas

Another study reported the preparation and grafting of a task-specific ionic liquid onto mesoporous silicas, which was used as an efficient and reusable catalyst for Knoevenagel condensation in aqueous media. This illustrates the compound's utility in catalysis, particularly for reactions requiring basic conditions (Zhao et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

1-bromo-N,N-dimethylpropan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULOTJVAOCWALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)N(C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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